![molecular formula C11H9Cl3O4 B3138896 2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one CAS No. 473565-63-8](/img/structure/B3138896.png)
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one
Overview
Description
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one (2-HMTCC) is a natural product isolated from the plant species, Cinnamomum camphora. It is a member of the flavonoid family and has been studied extensively for its various biological activities. 2-HMTCC has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It is also known to possess antifungal, antiviral, and anti-bacterial activities. Furthermore, 2-HMTCC has been found to have anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 2-hydroxy-7-methoxy-2-trichloromethylchroman-4-one can be synthesized through the reaction of 2-hydroxyacetophenones with trichloroacetyl chloride in the presence of pyridine, followed by treatment with potassium tert-butylate (Sosnovskikh & Usachev, 2002). This process results in 2-hydroxy-2-trichloromethylchroman-4-ones, which can be further dehydrated to yield 2-trichloromethyl-chromones.
Potential Biological Applications
- Diabetes Mellitus Research : A related compound, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, has been studied for its effects on insulin resistance, gene expression related to diabetes mellitus, and blood glucose levels in diabetic rats (Prasetyastuti et al., 2016).
Chemical Reactions and Derivatives
- Reactions with Vilsmeier Reagent : Studies have shown that the reaction of Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its analogues can produce chlorochromenes, which are important for synthetic applications (Brown, Marcus, & Anastasis, 1985).
- Formation of Chromenylium Salts : Research has also indicated that 2-(dialkylamino)-7-methoxychromones can be transformed into chromenylium salts, which could have implications in various chemical processes (Mazzei, Ermili, Sottofattori, & Roma, 1981).
properties
IUPAC Name |
2-hydroxy-7-methoxy-2-(trichloromethyl)-3H-chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O4/c1-17-6-2-3-7-8(15)5-10(16,11(12,13)14)18-9(7)4-6/h2-4,16H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJELCHIUJDEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methoxy-2-trichloromethylchroman-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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